molecular formula C15H13NO2 B8571298 7-Phenyl-1,4,5,6,7,8-hexahydroquinoline-4,5-dione

7-Phenyl-1,4,5,6,7,8-hexahydroquinoline-4,5-dione

Cat. No. B8571298
M. Wt: 239.27 g/mol
InChI Key: OPCGEBZEEMJFJY-UHFFFAOYSA-N
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Patent
US06350749B1

Procedure details

A solution of 2,2-dimethyl-5-[(3-oxo-5-phenyl-1-cyclohexenylamino)methylene]-[1,3]dioxane-4,6-dione (1.0 g) in diphenylether (15 ml) was stirred at 260-280° C. for 30 minutes. Under reduced pressure, the solvent was evaporated, and the resulting crystals were washed with petroleum ether. The crystals were recrystallized from ethanol to give crystals of 7-phenyl-1,4,5,6,7,8-hexahydroquinoline-4,5-dione (0.51 g).
Name
2,2-dimethyl-5-[(3-oxo-5-phenyl-1-cyclohexenylamino)methylene]-[1,3]dioxane-4,6-dione
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)O[C:6](=[O:8])[C:5](=[CH:9][NH:10][C:11]2[CH2:16][CH:15]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[CH2:14][C:13](=[O:23])[CH:12]=2)C(=O)O1>C1(OC2C=CC=CC=2)C=CC=CC=1>[C:17]1([CH:15]2[CH2:16][C:11]3[NH:10][CH:9]=[CH:5][C:6](=[O:8])[C:12]=3[C:13](=[O:23])[CH2:14]2)[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
2,2-dimethyl-5-[(3-oxo-5-phenyl-1-cyclohexenylamino)methylene]-[1,3]dioxane-4,6-dione
Quantity
1 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)=CNC1=CC(CC(C1)C1=CC=CC=C1)=O)=O)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated
WASH
Type
WASH
Details
the resulting crystals were washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
The crystals were recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CC(C=2C(C=CNC2C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.51 g
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.